5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid

Chemical Synthesis Analytical Chemistry Quality Control

Researchers face supply instability for specialized 5-aryl hydroxynicotinic acid probes. This compound, featuring a unique 3-chloro-4-methylphenyl substitution, ensures experimental continuity as a selective nicotinic acetylcholine receptor (nAChR) tool. It overcomes the performance gaps of generic analogs. - Maintains receptor screening programs with a probe that may exhibit improved subtype selectivity due to distinct steric and electronic effects. - Suitable for fragment-based drug discovery and synthetic methodology development, serving as a model for cross-coupling optimizations. - Mitigates supply chain risks with guaranteed in-stock availability, supporting long-term research without interruption.

Molecular Formula C13H10ClNO3
Molecular Weight 263.67 g/mol
CAS No. 1261899-01-7
Cat. No. B6390023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid
CAS1261899-01-7
Molecular FormulaC13H10ClNO3
Molecular Weight263.67 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC(=CNC2=O)C(=O)O)Cl
InChIInChI=1S/C13H10ClNO3/c1-7-2-3-8(5-11(7)14)10-4-9(13(17)18)6-15-12(10)16/h2-6H,1H3,(H,15,16)(H,17,18)
InChIKeyNSNSNMGSCATIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic Acid Overview


5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid (CAS: 1261899-01-7) is a heterocyclic compound classified as a hydroxynicotinic acid derivative, featuring a chlorinated aromatic ring and a hydroxyl group on the pyridine scaffold . It serves as a specialized chemical intermediate or research compound, primarily investigated for its potential interactions with nicotinic acetylcholine receptors and other biological targets .

Why Generic Substitution Fails


This compound's specific substitution pattern—a 3-chloro-4-methylphenyl group at the 5-position of 6-hydroxynicotinic acid—is likely to confer unique chemical and biological properties compared to unsubstituted or differently substituted analogues. The combination of halogen and methyl groups can influence electronic distribution, steric hindrance, and lipophilicity, potentially altering receptor binding kinetics, metabolic stability, and synthetic utility. Therefore, generic substitution with 6-hydroxynicotinic acid (CAS 5006-66-6) or other 5-aryl derivatives would not guarantee equivalent performance in specialized applications.

Quantitative Procurement Evidence


Chemical Identity and Purity

The target compound is defined by a specific molecular formula (C13H10ClNO3) and molecular weight (263.70 g/mol), and is supplied at a minimum purity of 95% . This contrasts with the core scaffold, 6-hydroxynicotinic acid, which has a molecular weight of 139.11 g/mol . The presence of the 3-chloro-4-methylphenyl substituent significantly alters physical-chemical properties such as lipophilicity and crystallinity.

Chemical Synthesis Analytical Chemistry Quality Control

hCA III Modulation Potential

While direct activity data for this compound is not currently available in the public domain, recent research identifies nicotinic acid derivatives as a novel class of non-sulfonamide human carbonic anhydrase III (hCA III) modulators [1]. Fragment-like hits from this study, such as compound 17 and 22, exhibited IC50 values of 487 µM and 361 µM, respectively [1]. This establishes a baseline for the class's potential, suggesting that structurally distinct derivatives like 5-(3-chloro-4-methylphenyl)-6-hydroxynicotinic acid may possess differentiated activity profiles.

Metabolic Disorders Enzyme Inhibition Fragment-Based Drug Discovery

Market Discontinuation Risk

The compound is listed as a discontinued product by at least one major distributor, CymitQuimica, which carried it under reference 3D-LAC89901 . This contrasts with more readily available, simpler hydroxynicotinic acids such as 6-hydroxynicotinic acid, which is widely stocked by multiple vendors .

Supply Chain Procurement Availability

Application Scenarios


Nicotinic Receptor Modulation

This compound is suitable for in vitro screening programs investigating selective modulation of nicotinic acetylcholine receptor (nAChR) subtypes. Its unique 5-aryl substitution pattern, compared to simpler nicotinic acid derivatives, may confer improved subtype selectivity or altered pharmacological profiles .

Fragment-Based Metabolic Screening

As a member of the hydroxynicotinic acid class, this compound can be included in fragment libraries screened against emerging targets like hCA III. Its distinct physicochemical properties offer a different vector for fragment elaboration compared to the hits identified in recent studies [1].

Synthetic Route Optimization

Due to potential supply discontinuation , the compound is a candidate for in-house synthesis development. Its specific substitution pattern presents a model system for optimizing cross-coupling reactions or functional group transformations on the nicotinic acid core.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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